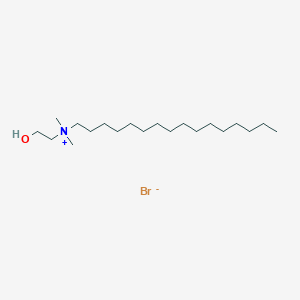

Hexadecyl(2-hydroxyethyl)dimethylazanium bromide

Description

Properties

IUPAC Name |

hexadecyl-(2-hydroxyethyl)-dimethylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDGVDMTSZPOIB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-32-2 | |

| Record name | Cetyldimethyl(2-hydroxyethyl)ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20317-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

**synthetic Methodologies and Chemical Modification of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Established Synthetic Routes for Hexadecyl(2-hydroxyethyl)dimethylazanium Bromide

The primary synthetic route for this compound is the N-alkylation of N,N-dimethyl-2-hydroxyethylamine with a suitable hexadecylating agent, typically 1-bromohexadecane (B154569). This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of the alkyl halide.

The general reaction is as follows:

CH3(CH2)15Br + (CH3)2NCH2CH2OH → [CH3(CH2)15N(CH3)2(CH2CH2OH)]+Br-

This synthesis is typically carried out by heating the reactants, either neat (solvent-free) or in a suitable polar aprotic solvent such as acetonitrile (B52724), acetone, or an alcohol like isopropanol (B130326) or ethanol, to facilitate the reaction.

While specific optimization studies for the synthesis of this compound are not readily found, general principles for optimizing Menshutkin reactions can be applied. Key parameters to consider include:

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Reactant Stoichiometry: A slight excess of the alkylating agent (1-bromohexadecane) can be used to ensure complete conversion of the tertiary amine.

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the reaction.

Reaction Time: The reaction is monitored over time to determine the point of maximum yield before the onset of significant side product formation.

For structurally similar compounds, reaction temperatures in the range of 80-120°C for several hours have been reported to give good yields.

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Range/Options | Anticipated Effect on Yield |

|---|---|---|

| Temperature | 60-140°C | Increases with temperature up to an optimal point, then may decrease due to degradation. |

| Molar Ratio (Alkyl Halide:Amine) | 1:1 to 1.2:1 | A slight excess of alkyl halide may drive the reaction to completion. |

| Solvent | Solvent-free, Acetonitrile, Isopropanol | Solvent-free can be efficient; polar aprotic solvents can enhance the reaction rate. |

| Reaction Time | 2-24 hours | Yield increases with time until the reaction reaches completion. |

After the reaction is complete, the crude product, which is a salt, often precipitates from the reaction mixture upon cooling, especially if a non-polar co-solvent is added. Common purification techniques for quaternary ammonium (B1175870) salts include:

Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate (B1210297) and ethanol) and allowed to cool slowly, leading to the formation of purified crystals.

Washing: The crude solid can be washed with a solvent in which the product is sparingly soluble but the unreacted starting materials are soluble (e.g., diethyl ether or acetone) to remove impurities.

The purity of the final product is typically assessed using a combination of methods:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound by identifying the different types of protons and carbons and their connectivity.

Fourier-Transform Infrared (FTIR) spectroscopy: Identifies the presence of key functional groups, such as the O-H bond of the hydroxyethyl (B10761427) group and the C-N bonds.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a high-purity crystalline solid.

Titration Methods: Two-phase titration methods can be used to determine the percentage of active quaternary ammonium compound.

Strategies for Functionalization and Derivatization

Further chemical modification of this compound can be envisioned to create analogues with tailored properties.

Analogues of this compound with different alkyl chain lengths can be synthesized by using different alkyl bromides in the quaternization reaction. For example, using 1-bromododecane (B92323) would yield Dodecyl(2-hydroxyethyl)dimethylazanium bromide, while 1-bromooctadecane (B154017) would produce Octadecyl(2-hydroxyethyl)dimethylazanium bromide. These modifications would primarily alter the hydrophobicity of the molecule.

The primary site for introducing new functional groups is the hydroxyl group of the 2-hydroxyethyl moiety. This can be achieved through various reactions, such as:

Esterification: The hydroxyl group can be reacted with acyl chlorides or carboxylic anhydrides to form esters. This would introduce a new ester functional group and could be used to attach a wide variety of R groups.

Etherification: The hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether linkage.

These modifications would allow for the introduction of a wide range of functionalities, potentially altering the compound's solubility, reactivity, and interfacial properties.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact.

Solvent-Free Synthesis: As mentioned, conducting the quaternization reaction without a solvent (neat) is a key green chemistry approach. This eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can simplify the purification process. For the synthesis of a structurally similar compound, a solvent-free method has been reported to be effective. google.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of quaternization reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. This technique is often compatible with solvent-free conditions, further enhancing its green credentials.

Atom Economy: The Menshutkin reaction is an addition reaction and has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Considerations |

|---|---|---|

| Conventional Heating with Solvent | Well-established, good control over temperature. | Requires solvent, longer reaction times, higher energy consumption. |

| Solvent-Free Synthesis | Reduces waste, simplifies workup, lower environmental impact. | May require higher temperatures, potential for viscosity issues. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, lower energy consumption. | Requires specialized equipment. |

**fundamental Physicochemical Behavior and Self Assembly Properties**

Surface Activity and Interfacial Tension Phenomena

The presence of a long hydrophobic hexadecyl chain and a polar dimethyl(2-hydroxyethyl)azanium headgroup imparts significant surface activity to Hexadecyl(2-hydroxyethyl)dimethylazanium bromide. This dual character drives the molecules to accumulate at interfaces, thereby reducing the interfacial tension.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form micelles rather than further populating the interface.

Several factors can influence the CMC of a surfactant like this compound:

Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, an increase in temperature often leads to a decrease in the CMC due to the disruption of water structure around the hydrophobic tail, which favors micellization. biotech-asia.orgscispace.com However, at higher temperatures, the increased thermal energy can disrupt the micelles, leading to an increase in the CMC. scialert.netscispace.com

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant generally lowers the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thus promoting aggregation at lower concentrations.

Organic Additives: The presence of organic molecules, such as alcohols, can also affect the CMC. These molecules can be incorporated into the micelles, altering their stability and formation characteristics. nih.gov

Hydrophobic Chain Length: A longer hydrophobic chain generally leads to a lower CMC, as the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment and form micelles.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Cationic Surfactants

| Factor | Effect on CMC | Rationale |

| Increasing Temperature | Typically decreases, then increases (U-shaped curve) | Initial disruption of water structure favors micellization; subsequent thermal disruption of micelles disfavors it. scialert.netscispace.com |

| Addition of Electrolytes | Decreases | Screening of electrostatic repulsion between head groups promotes aggregation. |

| Addition of Alcohols | Can increase or decrease | Incorporation into micelles alters stability; effect depends on alcohol chain length and concentration. nih.gov |

| Increasing Hydrophobic Chain Length | Decreases | Stronger hydrophobic effect provides a greater driving force for micellization. |

The amphiphilic nature of this compound drives its adsorption at various interfaces, most notably the liquid-air and liquid-solid interfaces. At the liquid-air interface, the hydrophobic hexadecyl tails orient towards the air, while the hydrophilic head groups remain in the aqueous phase. This arrangement reduces the surface tension of the water.

While direct studies on the adsorption of this compound at the liquid-solid interface were not found, the behavior of similar cationic surfactants, such as Hexadecyltrimethylammonium Bromide (CTAB), provides a useful analogue. Cationic surfactants readily adsorb onto negatively charged solid surfaces, such as silica (B1680970). This adsorption is initially driven by electrostatic attraction between the positively charged surfactant head groups and the negative surface sites. As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant molecules can lead to the formation of surface aggregates, such as hemimicelles and admicelles. The adsorption of CTAB on silica has been shown to be effective for the removal of dyes from water, indicating a strong interaction with the solid surface. nih.govresearchgate.net

Micellization and Aggregate Formation of this compound

Above the CMC, this compound molecules self-assemble into a variety of aggregates, the morphology of which is dependent on factors such as concentration, temperature, and the presence of additives.

The initial aggregates formed by surfactants in solution are typically spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer corona, interacting with the surrounding aqueous environment.

As the surfactant concentration increases, or upon the addition of certain salts or other molecules, these spherical micelles can undergo a transition to form larger, more complex structures. For instance, in binary mixtures of surfactants, a change from ellipsoidal to spheroidal shapes has been observed with varying mole fractions. biotech-asia.org In systems containing the closely related surfactant, cetyltrimethylammonium bromide (CTAB), transitions from spherical to rod-like micelles and subsequently to vesicles have been documented upon mixing with other surfactants. biotech-asia.org This transition is driven by changes in the packing parameter of the surfactant molecules.

Spherical Micelles: Favored at concentrations just above the CMC.

Rod-like or Worm-like Micelles: Formed at higher surfactant concentrations or in the presence of additives that screen head group repulsion, allowing for more linear growth.

Vesicles: Bilayer structures that enclose a solvent core. Their formation is often observed in mixtures of surfactants or under specific temperature and concentration conditions.

At higher concentrations, surfactant solutions can exhibit complex phase behavior, including the formation of liquid crystalline phases. These phases are characterized by a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Common liquid crystalline phases for surfactants include:

Nematic Phase: Molecules have long-range orientational order but no positional order.

Smectic Phases: Molecules are arranged in layers, with orientational order within the layers.

While specific studies on the liquid crystalline phases of pure this compound were not identified in the provided search results, the general behavior of cationic surfactants suggests that it is likely to form such phases at high concentrations. The formation and type of liquid crystalline phase are highly dependent on the molecular geometry of the surfactant, as well as temperature and the presence of cosolvents or salts.

Rheological Properties of this compound Solutions and Aggregates

The rheological, or flow, properties of this compound solutions are strongly influenced by the size, shape, and interactions of the self-assembled aggregates.

Solutions of spherical micelles typically exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, the formation of larger, anisotropic aggregates, such as rod-like or worm-like micelles, can lead to a dramatic increase in viscosity and the emergence of non-Newtonian behavior. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution.

A common rheological behavior observed in solutions of worm-like micelles is shear thinning . At low shear rates, the entangled network remains largely intact, resulting in high viscosity. As the shear rate increases, the micelles align with the direction of flow, and the network is disrupted, leading to a decrease in viscosity. researchgate.netresearchgate.net

While direct rheological data for this compound is limited, studies on analogous systems provide insight. For example, solutions of hexadecyltrimethylammonium bromide (CTAB) in the presence of sodium salicylate (B1505791) are well-known to form long, flexible worm-like micelles that exhibit pronounced shear-thinning and viscoelastic behavior. researchgate.net The viscosity of these solutions can be a strong function of both concentration and the molar ratio of salt to surfactant.

Table 2: Expected Rheological Behavior of this compound Solutions Based on Aggregate Morphology

| Aggregate Morphology | Expected Rheological Behavior | Rationale |

| Spherical Micelles | Newtonian (viscosity independent of shear rate) | Small, non-interacting spheres do not significantly obstruct flow. |

| Rod-like/Worm-like Micelles | Shear-thinning, Viscoelastic | Entanglement of elongated micelles creates a network that is disrupted by shear. researchgate.netresearchgate.net |

**mechanistic Investigations of Molecular Interactions of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Interactions with Model Biological Membranes (Liposomes, Bilayers)

The interaction of cationic surfactants with model biological membranes, such as liposomes and lipid bilayers, is a critical area of study. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces, leading to adsorption onto the membrane surface, and at sufficient concentrations, disruption of the membrane structure.

The initial interaction of a cationic surfactant like Hexadecyl(2-hydroxyethyl)dimethylazanium bromide with a lipid membrane is driven by the electrostatic attraction between its positively charged quaternary ammonium (B1175870) headgroup and the often negatively charged components of the membrane. Following this initial adsorption, the hydrophobic hexadecyl tail can insert into the nonpolar core of the lipid bilayer.

At low concentrations, this insertion can lead to an increase in the fluidity of the membrane. As the concentration of the surfactant increases, the accumulation of surfactant molecules within the bilayer induces mechanical stress. This can lead to the formation of pores, increased membrane permeability, and eventually, the complete solubilization of the membrane into mixed micelles composed of lipids and surfactant molecules. The presence of the hydroxyethyl (B10761427) group may influence the hydration layer around the headgroup, potentially modulating the depth of insertion and the specific mechanism of disruption.

The primary driving force for the initial binding of this compound to a lipid membrane is the electrostatic interaction between the cationic headgroup and anionic lipid components such as phosphatidylserine (B164497) or phosphatidic acid. This interaction is sensitive to the ionic strength of the surrounding medium; high salt concentrations can screen the electrostatic attraction and reduce binding.

Binding and Association with Macromolecules In Vitro (Non-Enzymatic/Non-Clinical Context)

The interactions of cationic surfactants with macromolecules such as proteins and nucleic acids are complex and depend on the specific nature of both the surfactant and the macromolecule.

The interaction of this compound with proteins is expected to be multifaceted. An initial electrostatic interaction is likely to occur between the cationic headgroup of the surfactant and negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface. Subsequently, the hydrophobic tail can interact with nonpolar regions of the protein, potentially leading to conformational changes and denaturation at higher surfactant concentrations. Studies on similar compounds, such as hexadecylammonium bromide, with proteins like gelatin have demonstrated complex interactions that are dependent on pH and the formation of surfactant-protein complexes.

Cationic surfactants are known to interact strongly with polyanionic nucleic acids like DNA and RNA. The primary interaction is the electrostatic attraction between the positively charged surfactant headgroup and the negatively charged phosphate (B84403) backbone of the nucleic acid. This can lead to the condensation and compaction of the nucleic acid. Research on analogous surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) with DNA has shown that at low concentrations, individual surfactant molecules bind, while at higher concentrations, hydrophobic interactions between the alkyl tails of the bound surfactant molecules lead to DNA compaction. It is plausible that this compound would follow a similar mechanism of interaction.

Mechanisms of Interfacial Adsorption and Orientation

The surface-active properties of this compound drive its adsorption at interfaces, such as the air-water interface. At such an interface, the amphiphilic nature of the molecule leads to a specific orientation. The hydrophilic (2-hydroxyethyl)dimethylazanium bromide headgroup remains in the aqueous phase, while the hydrophobic hexadecyl tail orients away from the water, into the air or a nonpolar phase.

This adsorption reduces the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more crowded with surfactant molecules. The presence of the hydroxyethyl group in the headgroup can increase its hydrophilicity and may influence the packing of the surfactant molecules at the interface. Studies on similar surfactants with hydroxyethyl groups have suggested that such modifications can weaken the interfacial accumulation ability and increase the area occupied by each molecule at the interface.

**applications in Materials Science, Chemical Processes, and Formulation Science**

Role in Advanced Materials Development

The amphiphilic nature of Hexadecyl(2-hydroxyethyl)dimethylazanium bromide makes it a crucial component in the bottom-up fabrication and modification of advanced materials. It functions as a molecular architect, guiding the formation of nanostructures and altering the surface characteristics of various substrates.

As a cationic surfactant, this compound plays a pivotal role as a structure-directing agent (SDA) in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). The synthesis process involves the self-assembly of surfactant molecules into micelles in an aqueous solution. These micelles act as templates around which inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense.

The general mechanism follows these steps:

Micelle Formation: In solution, the surfactant molecules aggregate to form spherical or rod-like micelles, with their hydrophobic hexadecyl tails forming the core and the hydrophilic (2-hydroxyethyl)dimethylazanium heads oriented towards the aqueous medium.

Template-Directed Condensation: The inorganic silica precursors are attracted to the charged surface of the micelles, often through electrostatic interactions. They then undergo hydrolysis and polycondensation, forming a solid inorganic framework that encapsulates the micellar template.

Template Removal: The organic template is subsequently removed, typically through calcination (high-temperature heating) or solvent extraction. This leaves behind a solid material with a network of uniform, mesoscale pores that are a negative replica of the original micellar structure.

The use of mixed surfactant systems, such as combining cetyltrimethylammonium bromide (a close analog) with other surfactants, has been shown to enable the synthesis of specific morphologies like rod-like mesoporous silica. researchgate.net By controlling parameters like pH and surfactant ratios, researchers can tailor the final structure. researchgate.net A patent describes using a ferrocene-containing hexadecyl ammonium (B1175870) bromide surfactant to prepare magnetic mesoporous materials, highlighting the versatility of this class of compounds as templates. google.com

Table 1: Influence of Surfactant Template on Mesoporous Material Properties

| Property | Description | Role of this compound |

| Pore Size | The diameter of the channels within the material. | Primarily determined by the size of the micelle core, which is influenced by the length of the hexadecyl chain. |

| Morphology | The overall shape of the material (e.g., spheres, rods). | Influenced by the packing of surfactant micelles, which can be controlled by synthesis conditions like pH and temperature. researchgate.net |

| Wall Thickness | The thickness of the inorganic framework between pores. | Controlled by the degree of condensation of the silica precursor around the micellar template. |

| Surface Area | The total area of the material's surface, including the pore walls. | High surface areas are achieved due to the extensive network of uniform pores created by the removal of the surfactant template. |

The ability of this compound to adsorb onto surfaces allows it to be used for modifying the properties of various materials. This is crucial for improving compatibility between different phases, introducing new functionalities, and controlling surface energy.

Polymer Modification: Polymer surfaces can be modified through physical or chemical methods to alter properties like wettability and adhesion. researchgate.net Cationic surfactants, such as the subject compound, can adsorb onto negatively charged polymer surfaces through electrostatic interactions. The exposed hydrophobic tails then render the surface more hydrophobic. Conversely, the hydrophilic headgroup, containing the hydroxyethyl (B10761427) moiety, can increase the hydrophilicity of a surface and provide a reactive site for further functionalization. For instance, polymers like poly(2-hydroxyethyl methacrylate) are used for surface modifications to create hydrophilic coatings. nih.gov

Inorganic Substrate Functionalization: Similar principles apply to inorganic materials. Cellulose (B213188) nanocrystals (CNCs), which have a negative surface charge, can be modified by cationic surfactants like cetyltrimethylammonium bromide (CTAB). mdpi.com This modification neutralizes the surface charge, alters the wettability from hydrophilic to more hydrophobic, and changes the material's dispersion characteristics. mdpi.com The presence of the 2-hydroxyethyl group in this compound offers an additional advantage by providing a potential site for hydrogen bonding, which can influence its adsorption behavior and interaction with substrates like cellulose or silica. mdpi.com

Table 2: Research Findings on Surface Modification using Cationic Surfactants

| Substrate | Surfactant Used | Observed Effect | Potential Implication for this compound |

| Cellulose Nanocrystals (CNCs) | Cetyltrimethylammonium bromide (CTAB) | Surface charge neutralization, increased hydrophobicity, decreased crystallinity index. mdpi.com | Similar effects are expected, with the hydroxyethyl group potentially enhancing interaction with hydroxyl-rich surfaces. |

| Poly(methyl methacrylate) | Alkyl radicals derived from bromohexanoic acid | Covalent modification of the polymer surface with different organic groups. nih.gov | While a different mechanism, it shows the principle of altering polymer surfaces to attach functional groups. |

| Hydrogels (poly(HEMA)) | Collagen, Laminin, Fibronectin | Enhanced adhesion and growth of cells on the hydrogel surface. researchgate.net | The hydroxyethyl group on the surfactant is a key component of the hydrogel itself, indicating its biocompatible and functional nature. |

Functional coatings are designed to impart specific properties to a surface beyond simple protection or aesthetics. This compound can be incorporated into coating formulations to provide benefits such as antistatic, antimicrobial, or hydrophilic properties.

As a quaternary ammonium salt, it possesses inherent antistatic properties by forming a conductive layer on surfaces that helps to dissipate static charge. Its cationic nature also endows it with antimicrobial activity, making it a candidate for use in antimicrobial coatings. Furthermore, the hydroxyethyl group in its head region can enhance the hydrophilicity and moisture retention of a coating, which is valuable for applications like anti-fog films. Research into related compounds, such as hexadecyl methyl dihydroxyethyl ammonium bromide, has shown they exhibit good solubilization, foaming, and emulsifying properties, which are essential for the stability and performance of coating formulations. researchgate.net

Catalytic Applications of this compound

The compound's ability to form distinct phases and concentrate reactants allows it to function as a catalyst in various chemical reactions, most notably in phase-transfer and micellar catalysis.

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). theaic.org Many organic synthesis reactions involve a water-soluble inorganic nucleophile and an organic-soluble substrate. Without a catalyst, the reaction is often impractically slow due to the inability of the reactants to meet.

This compound acts as a phase-transfer catalyst by transporting the aqueous-phase reactant into the organic phase. The mechanism proceeds as follows:

The cationic head of the surfactant pairs with the anion of the reactant in the aqueous phase.

The long, hydrophobic hexadecyl tail of the surfactant solubilizes this ion pair in the organic phase.

Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate.

After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another reactant anion.

This process eliminates the need for expensive, toxic, or anhydrous organic solvents, making it a cornerstone of green chemistry. theaic.org Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) are widely used for this purpose in reactions such as the alkylation of hydantoins. nih.gov The structure of this compound is well-suited for this role, offering an efficient means to shuttle anions across the phase boundary.

In aqueous solutions above its critical micelle concentration (CMC), this compound self-assembles into micelles. These micelles can act as nanoreactors, significantly accelerating reaction rates—a phenomenon known as micellar catalysis. mdpi.com

The rate enhancement is attributed to several factors:

Concentration Effect: The micelle can solubilize and concentrate both reactants within its small volume, increasing the frequency of molecular collisions. Hydrophobic reactants partition into the hydrocarbon core of the micelle, while charged reactants can be attracted to the Stern layer at the micelle-water interface.

Medium Effect: The microenvironment within the micelle is different from the bulk solvent. The micellar core is nonpolar, resembling an organic solvent, while the surface is highly charged and has a lower dielectric constant than water. This can stabilize transition states and alter reaction pathways. mdpi.com

Electrostatic Interactions: For reactions involving ions, the charged surface of a cationic micelle can attract anionic reactants and repel cationic ones, thereby catalyzing or inhibiting the reaction through electrostatic stabilization or destabilization of the transition state.

Studies on similar cationic surfactants have demonstrated dramatic rate enhancements. For example, the hydrolysis of certain esters and phosphates has been shown to be accelerated by orders of magnitude in the presence of cationic micelles. mdpi.com The hydrophobic effect, which drives organic compounds into the micellar core, is a key factor in accelerating apparent reaction rates and can also enhance selectivity. mdpi.com

Role in Colloid and Interface Engineering

This compound, as a cationic surfactant, possesses a molecular structure that makes it highly active at interfaces. This activity is central to its role in colloid and interface engineering, where it can be employed to manipulate the interactions between different phases of matter. Its amphiphilic nature, with a long hydrophobic hexadecyl tail and a hydrophilic dimethyl hydroxyethyl ammonium head group, allows it to adsorb at oil-water, air-water, and solid-water interfaces, thereby altering the interfacial properties.

Cationic surfactants like this compound are known to be effective emulsifying agents. By reducing the interfacial tension between two immiscible liquids, such as oil and water, they facilitate the formation of stable emulsions. The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing. The hydrophilic head groups orient towards the aqueous phase, while the hydrophobic tails extend into the oil phase, creating a steric and electrostatic barrier that promotes stability. Research on similar long-chain quaternary ammonium salts with hydroxyethyl groups has demonstrated their good emulsifying properties.

Conversely, the same surfactant properties that enable emulsification can be harnessed for demulsification, the process of breaking emulsions. In industrial applications, particularly in the petroleum industry, crude oil is often produced as a stable water-in-oil emulsion. Demulsifiers are required to separate the water from the oil before transportation and refining. A demulsifier must displace the naturally occurring emulsifiers, such as asphaltenes and resins, from the oil-water interface. An effective demulsifier will then promote the coalescence of the dispersed water droplets, leading to phase separation. While specific research on the demulsification performance of this compound is not extensively documented in publicly available literature, its chemical structure suggests it could be effective in certain formulations, potentially in combination with other surface-active agents to achieve the desired hydrophilic-lipophilic balance (HLB) for a specific emulsion system.

The interaction of this compound with solid particles suspended in a liquid medium can lead to either flocculation or dispersion, depending on the concentration of the surfactant and the surface charge of the particles.

As a cationic surfactant, it will readily adsorb onto negatively charged particulate surfaces, such as silica, clays, and many types of nanoparticles in aqueous suspensions. At low concentrations, the surfactant can neutralize the surface charge of the particles, reducing the electrostatic repulsion between them. This can lead to van der Waals forces becoming dominant, causing the particles to agglomerate and form flocs, which can then be separated from the liquid. This process of flocculation is critical in applications such as wastewater treatment and mineral processing.

At higher concentrations, beyond the point of charge neutralization, continued adsorption of the surfactant can lead to a charge reversal on the particle surfaces, making them positively charged. This restabilizes the suspension through electrostatic repulsion, resulting in a well-dispersed system. Furthermore, the adsorbed surfactant layer can provide a steric barrier that prevents particles from approaching each other too closely. This dispersing effect is valuable in formulations where a stable suspension of particles is required, such as in paints, inks, and ceramic slurries.

Corrosion Inhibition Mechanisms on Metallic Surfaces

This compound is expected to function as an effective corrosion inhibitor for metallic surfaces, particularly for steel in acidic environments. Its mechanism of action is primarily based on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The inhibition process involves several interconnected mechanisms.

The adsorption of the surfactant onto the metal surface can occur through both physisorption and chemisorption. Physisorption involves the electrostatic interaction between the positively charged cationic head group of the surfactant and a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻ or SO₄²⁻). The long hydrophobic hexadecyl tail then forms a dense layer that repels water and corrosive species.

Chemisorption involves the sharing of electrons between the surfactant molecule and the metal. The nitrogen and oxygen atoms in the hydrophilic head group possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This type of interaction generally leads to a more stable and effective protective layer.

The formation of this adsorbed layer inhibits corrosion by:

Blocking Active Sites: The surfactant molecules cover the anodic and cathodic sites on the metal surface, thereby stifling the electrochemical reactions of corrosion. The anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution in acidic media) are both hindered. This classifies the compound as a mixed-type inhibitor.

Forming a Diffusion Barrier: The hydrophobic layer created by the long alkyl chains of the adsorbed surfactant acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) from the bulk solution to the metal surface and the diffusion of dissolved metal ions from the surface into the solution.

Electrochemical studies on closely related cationic surfactants, such as Hexadecylpyridinium bromide (HDPB) and 1-Hexadecyl-3-methylimidazolium Bromide (HMIBr), provide insight into the expected behavior. Potentiodynamic polarization studies on these similar compounds show that they decrease the corrosion current density and affect both the anodic and cathodic branches of the polarization curves, confirming their mixed-type inhibitory action. Electrochemical Impedance Spectroscopy (EIS) measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, which is indicative of the formation of a protective adsorbed film on the metal surface.

The effectiveness of the inhibition is generally found to increase with the concentration of the inhibitor up to a certain point, often related to its critical micelle concentration (CMC). The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.

Table 1: Representative Electrochemical Data for a Cationic Surfactant Corrosion Inhibitor (1-Hexadecyl-3-methylimidazolium Bromide in 1 M HCl) Illustrating a Typical Inhibition Mechanism

| Inhibitor Concentration (M) | Corrosion Current Density (j_corr) (μA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) |

| 0 (Blank) | 1056 | - | 45 | 85 |

| 1.00E-05 | 185 | 82.5 | 225 | 42 |

| 5.00E-05 | 102 | 90.3 | 450 | 35 |

| 1.00E-04 | 65 | 93.8 | 780 | 28 |

| 5.00E-04 | 42 | 96.0 | 1250 | 22 |

| 1.00E-03 | 33 | 96.9 | 1850 | 18 |

Note: This data is for 1-Hexadecyl-3-methylimidazolium Bromide, a structurally similar cationic surfactant, and is presented to illustrate the typical electrochemical behavior of such inhibitors. Specific values for this compound may vary.

**advanced Analytical and Spectroscopic Characterization of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone for the separation and analysis of quaternary ammonium (B1175870) compounds (QACs). Given their cationic nature and low volatility, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the predominant approach for their analysis.

The development of a robust HPLC method for Hexadecyl(2-hydroxyethyl)dimethylazanium bromide is critical for its separation from complex mixtures. Due to the compound's permanent positive charge and long alkyl chain, reversed-phase chromatography is a common and effective technique.

Key aspects of HPLC method development include:

Column Selection: A C18 stationary phase is frequently used, providing hydrophobic interactions with the hexadecyl chain of the molecule. researchgate.net The choice of column chemistry is vital for achieving adequate retention and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.orgresearchgate.net The inclusion of an acidic modifier, such as formic acid, is common to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. rsc.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained long-chain QACs. rsc.orgresearchgate.net

Detector: While a UV detector can be used if the molecule possesses a chromophore, its applicability is limited for simple QACs. Therefore, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is preferred for sensitive and specific detection.

Below is an interactive table summarizing a typical set of HPLC parameters for the analysis of long-chain quaternary ammonium compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| Analytical Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic interaction with the C16 alkyl chain for retention. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. rsc.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analyte from the column. researchgate.net |

| Elution Mode | Gradient | Allows for the effective elution of compounds with varying polarities. rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 - 40 °C | Improves peak symmetry and reduces viscosity. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detector | Mass Spectrometer (ESI-MS) | Provides high sensitivity and specificity for permanently charged QACs. |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound.

Structural Elucidation: Electrospray ionization (ESI) in positive ion mode is the preferred technique for analyzing QACs, as they are pre-charged in solution. researchgate.netrsc.org In a single MS scan, the compound is detected as its intact cation, [C₂₀H₄₄NO]⁺.

Tandem mass spectrometry (MS/MS) is employed for unambiguous structural confirmation. nih.govnih.gov In this technique, the parent ion corresponding to the Hexadecyl(2-hydroxyethyl)dimethylazanium cation is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for QACs involve the loss of alkyl groups and cleavages within the molecular structure, which helps to confirm the lengths of the alkyl chains and the identity of the head group. nih.gov

Quantification: For quantitative analysis, tandem MS is operated in the multiple reaction monitoring (MRM) mode. rsc.org This highly specific and sensitive technique involves monitoring a specific fragmentation transition (from a precursor ion to a product ion). nih.gov This allows for accurate quantification even in complex matrices.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Ideal for pre-charged cationic species. researchgate.net |

| Parent Ion (Precursor Ion) | The intact cation [M]⁺ | m/z 328.5 (for C₂₀H₄₄NO⁺) |

| Key MS/MS Fragments (Product Ions) | Characteristic ions formed upon collision-induced dissociation. | Fragments corresponding to the loss of the hexadecyl chain, the hydroxyethyl (B10761427) group, or methyl groups. |

| Quantitative Technique | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor → product ion transition for high sensitivity and specificity. rsc.org |

Gas chromatography is generally not suitable for the direct analysis of quaternary ammonium salts like this compound due to their non-volatile and thermally labile nature. However, GC is a valuable technique for assessing the purity of the starting materials used in its synthesis or for detecting volatile byproducts. For instance, the synthesis of this compound typically involves the reaction of 1-bromohexadecane (B154569) with 2-(dimethylamino)ethanol. GC can be used to ensure the purity of these precursors and to verify that they have been fully consumed in the reaction, ensuring no residual starting materials remain in the final product.

Spectroscopic Probes for Molecular Structure and Interactions

Spectroscopic methods provide detailed information about the molecular structure and chemical environment of this compound.

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the terminal methyl group of the long alkyl chain, the repeating methylene (B1212753) (-CH₂-) units, the protons on the carbons adjacent to the nitrogen atom, the methyl groups on the nitrogen, and the protons of the hydroxyethyl group. rsc.orgmdpi.com The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the hexadecyl chain, the dimethyl groups, and the hydroxyethyl group will give a distinct signal, confirming the carbon skeleton of the molecule. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can provide direct information about the electronic environment of the quaternary nitrogen atom.

The following table details the expected chemical shifts for this compound based on data from analogous structures. rsc.orgnih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | -CH₃ (terminal) | ~0.8-0.9 | Triplet, characteristic of the terminal methyl group of the hexadecyl chain. rsc.org |

| -(CH₂)₁₄- (bulk methylene) | ~1.2-1.4 | Broad multiplet, representing the majority of the alkyl chain protons. rsc.org | |

| -N⁺-CH₂(CH₂)₁₄CH₃ | ~3.3-3.4 | Multiplet, for the methylene group of the hexadecyl chain attached to the nitrogen. rsc.org | |

| -N⁺(CH₃)₂ | ~3.1-3.3 | Singlet, representing the six protons of the two methyl groups on the nitrogen. rsc.org | |

| -N⁺-CH₂CH₂OH | ~3.4-3.5 | Multiplet (triplet-like), for the methylene group adjacent to the nitrogen. rsc.org | |

| -CH₂OH | ~3.9-4.0 | Multiplet (triplet-like), for the methylene group bearing the hydroxyl function. rsc.org | |

| ¹³C NMR | -CH₃ (terminal) | ~14 | Terminal carbon of the hexadecyl chain. rsc.org |

| -(CH₂)₁₄- (bulk methylene) | ~22-32 | Multiple signals for the internal carbons of the alkyl chain. rsc.org | |

| -N⁺-CH₂(CH₂)₁₄CH₃ | ~65 | Carbon of the hexadecyl chain attached to the nitrogen. rsc.org | |

| -N⁺(CH₃)₂ | ~51 | Carbons of the two equivalent methyl groups on the nitrogen. rsc.org | |

| -N⁺-CH₂CH₂OH | ~65-66 | Carbon of the hydroxyethyl group attached to the nitrogen. rsc.org | |

| -CH₂OH | ~55-56 | Carbon of the hydroxyethyl group bearing the hydroxyl function. rsc.org |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, the IR spectrum would be dominated by strong C-H stretching vibrations from the long alkyl chain. Other key absorbances include the broad O-H stretch from the hydroxyl group and C-N stretching vibrations associated with the quaternary ammonium head group. However, in aqueous samples, the strong and broad O-H band from water can obscure the hydroxyl group signal of the analyte. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is excellent for analyzing the C-C and C-H vibrations of the long alkyl chain and can provide information about its conformational order (e.g., trans vs. gauche conformations). researchgate.net The vibrations of the quaternary ammonium group also give rise to characteristic Raman signals. researchgate.net An advantage of Raman is that water is a weak scatterer, making it well-suited for studying samples in aqueous solutions without overwhelming interference. researchgate.net

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak | -CH₂OH (hydroxyl group) |

| C-H Stretch (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | -CH₃ and -CH₂- groups of the hexadecyl chain. researchgate.net |

| CH₂ Scissoring | ~1470 | ~1440-1460 | -CH₂- groups |

| C-N Stretch | 900-1200 | ~750-970 | Quaternary ammonium group. researchgate.net |

| C-O Stretch | 1000-1250 | - | Primary alcohol (-CH₂OH) |

Scattering and Microscopic Techniques for Aggregate Morphology

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in suspension, making it ideal for characterizing the aggregates formed by this compound. The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

Analysis of these intensity fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic diameter (d_H) of the particles via the Stokes-Einstein equation. usp.org The result is typically reported as a Z-average diameter, which is an intensity-weighted mean size, and a Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. researchgate.net

In addition to size, DLS instruments can often measure the Zeta Potential (ζ). This parameter quantifies the magnitude of the electrostatic charge on the surface of the aggregates. nih.gov For a cationic surfactant like this compound, a high positive zeta potential indicates strong repulsive forces between the micelles, leading to a stable, non-aggregating dispersion. scirp.org

Table 2: DLS and Zeta Potential Data for a Cationic Surfactant in Aqueous Solution

| Concentration (mM) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 1.0 | 4.5 | 0.21 | +55.2 |

| 5.0 | 4.8 | 0.19 | +58.9 |

| 10.0 | 5.1 | 0.18 | +61.4 |

| 10.0 (with 0.1 M NaCl) | 8.2 | 0.25 | +25.7 |

Note: This interactive table presents typical data showing the effect of concentration and ionic strength on micelle size and surface charge. Added salt screens the electrostatic repulsion, often leading to larger aggregate sizes and a lower zeta potential. nih.gov

For more detailed morphological information beyond the hydrodynamic diameter provided by DLS, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are indispensable. These techniques probe the structure of matter on a nanometer scale by analyzing the elastic scattering patterns of X-rays or neutrons at very small angles (typically < 5°). researchgate.net

The resulting scattering curve (intensity vs. scattering vector, q) contains detailed information about the size, shape, and internal structure of the surfactant aggregates. acs.org By fitting the experimental data to mathematical models, it is possible to distinguish between different aggregate morphologies, such as spheres, ellipsoids (prolate or oblate), cylinders, or more complex structures. rsc.org Key parameters that can be extracted include the radius of gyration (Rg), the dimensions of the aggregate (e.g., core and shell radii for a spherical micelle), and inter-particle interaction information. rsc.orgdannalab.com SANS, in particular, allows for contrast variation studies by using deuterated solvents, which can highlight specific parts of the aggregate structure. acs.org

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are direct imaging techniques that provide real-space visualization of surfactant aggregates. To overcome the challenges of imaging dynamic, hydrated structures in the high vacuum of a conventional TEM, cryogenic TEM (Cryo-TEM) is often employed. In this method, a thin film of the surfactant solution is rapidly vitrified (frozen), preserving the native morphology of the aggregates in a non-crystalline, ice-embedded state. nih.gov Cryo-TEM can reveal a wide variety of structures, such as spherical and rod-like micelles or larger vesicles. nih.gov

Atomic Force Microscopy (AFM) provides nanoscale topographical images of surfaces. To study surfactant aggregates, a droplet of the solution is typically deposited onto an atomically flat substrate, such as mica. As the solvent evaporates or equilibrates, the surfactant molecules adsorb onto the surface, forming structures that can be imaged with high resolution. rsc.org AFM can reveal the morphology of these adsorbed aggregates, which may include flattened micelles, cylindrical structures, or even complete bilayers, providing insights into the surfactant's interfacial behavior.

Electrochemical Methods for Solution Properties

Electrochemical methods are highly effective for probing the solution properties of ionic surfactants like this compound.

Conductometry is a simple and precise method for determining the CMC. It relies on measuring the specific conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual ions (the cationic surfactant and its bromide counter-ion), and the conductivity increases linearly with concentration. Above the CMC, the newly formed micelles incorporate a significant fraction of the counter-ions. Although the micelles themselves are charged, their mobility is much lower than that of the free ions. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is identified as the CMC. researchgate.netresearchgate.net

Potentiometry utilizes ion-selective electrodes (ISEs) to measure the activity (approximating concentration) of specific ions in solution. A surfactant-selective electrode, responsive to the Hexadecyl(2-hydroxyethyl)dimethylazanium cation, can be developed to directly measure its monomer concentration. researchgate.net Below the CMC, the potential changes linearly with the logarithm of the total surfactant concentration, following the Nernst equation. Above the CMC, as additional surfactant forms micelles, the concentration of free monomers remains relatively constant. This results in a distinct inflection point in the potential versus log(concentration) curve, which accurately indicates the CMC. These electrodes are also valuable as endpoint indicators in potentiometric titrations of the cationic surfactant. electrochemsci.org

Table 3: Representative Conductometric Data for CMC Determination

| Concentration (mol/L) | Specific Conductivity (μS/cm) |

| 1.0 x 10⁻⁵ | 1.5 |

| 5.0 x 10⁻⁵ | 7.2 |

| 1.0 x 10⁻⁴ | 14.1 |

| 5.0 x 10⁻⁴ | 70.3 |

| 8.0 x 10⁻⁴ | 112.5 |

| 9.0 x 10⁻⁴ | 126.4 |

| 1.0 x 10⁻³ | 135.1 |

| 2.0 x 10⁻³ | 158.3 |

| 5.0 x 10⁻³ | 225.6 |

Note: This interactive table shows typical conductivity data for an ionic surfactant. A plot of conductivity versus concentration will show two lines with different slopes; their intersection marks the CMC.

**computational Chemistry and Theoretical Modeling of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing researchers to observe the dynamic evolution of systems containing thousands to millions of atoms. By solving Newton's equations of motion for each atom, MD simulations can track the formation of complex structures and their behavior at interfaces.

MD simulations have been extensively used to study the self-assembly of cationic surfactants. While specific, large-scale simulations for Hexadecyl(2-hydroxyethyl)dimethylazanium bromide are not prominently detailed in publicly accessible literature, the behavior of its close structural analogue, Cetyltrimethylammonium bromide (CTAB), has been thoroughly investigated and provides a strong basis for understanding its aggregation dynamics. researchgate.netresearchgate.net

Simulations typically show that surfactant monomers, initially dispersed in an aqueous solution, rapidly aggregate due to the hydrophobic effect, which drives the hexadecyl tails to minimize contact with water molecules. researchgate.net This process leads to the formation of small, disordered clusters that gradually grow and reorganize into more stable structures, primarily spherical or spheroidal micelles. researchgate.net

The dynamics of these aggregates are complex, involving the continuous exchange of monomers between the micelle and the bulk solution, as well as potential micelle fusion and fission events. strath.ac.uk The final size and shape of the micelle are determined by a balance of forces: the hydrophobic attraction between the tails, the steric repulsion between the headgroups, and the electrostatic repulsion between the positively charged headgroups, which is partially screened by the bromide counterions. researchgate.net

| Property | Typical Simulated Finding for CTAB | Expected Influence of the Hydroxyethyl (B10761427) Group |

|---|---|---|

| Aggregation Number (Naggr) | Varies with conditions, often in the range of 60-100 for spherical micelles. researchgate.net | May be altered due to changes in headgroup packing and hydration. |

| Micelle Shape | Quasi-spherical at concentrations just above the CMC, with transitions to rod-like or wormlike micelles at higher concentrations. researchgate.net | The presence of hydrogen bonding can favor the formation of wormlike micelles, particularly in the presence of certain salts like sodium salicylate (B1505791). rsc.org |

| Headgroup Hydration | Water molecules penetrate the headgroup region, solvating the quaternary ammonium (B1175870) group and counterions. mdpi.com | Increased hydration is expected due to the hydrogen-bonding capacity of the hydroxyl group. |

| Counterion Binding | Bromide ions are closely associated with the positively charged headgroups in the Stern layer. strath.ac.uk | The altered dielectric environment and hydration shell around the headgroup may slightly modify the degree of counterion binding. |

MD simulations are also employed to model the adsorption of surfactants onto solid surfaces, a process critical for applications like corrosion inhibition, nanoparticle synthesis, and surface modification. Simulations of the analogue CTAB on surfaces like gold have revealed detailed adsorption patterns. researchgate.net At low concentrations, surfactant monomers adsorb individually. As concentration increases, they form aggregates on the surface, which can range from flat monolayers to cylindrical or hemispherical admicelles. researchgate.net

For this compound, the hydroxyethyl group would play a significant role in its interaction with surfaces. On hydrophilic surfaces (e.g., silica (B1680970), mica), the hydroxyl group could form direct hydrogen bonds with surface functional groups, enhancing adsorption affinity and influencing the orientation of the adsorbed molecules. On hydrophobic surfaces, the adsorption would still be primarily driven by the hydrophobic tail, but the more hydrated headgroup could affect the packing density and structure of the resulting surfactant film.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of a single surfactant molecule with high accuracy. These calculations are not used to simulate large-scale assembly but are invaluable for understanding intrinsic molecular properties that govern interactions.

DFT calculations can be used to determine the distribution of electron density within the this compound molecule. This allows for the calculation of partial atomic charges, which reveal the precise charge distribution across the cationic headgroup. The results would quantify the positive charge on the quaternary nitrogen and how it is influenced by the neighboring methyl and hydroxyethyl groups.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The locations of these orbitals indicate the most likely sites for electron donation and acceptance, respectively, which is crucial for understanding chemical interactions with other molecules or surfaces.

| Calculated Parameter | Significance |

|---|---|

| Partial Atomic Charges | Quantifies the charge distribution in the headgroup (N+, -OH, -CH3 groups), which dictates electrostatic interactions. |

| Molecular Dipole Moment | Indicates the overall polarity of the molecule, influencing its interaction with polar solvents like water and its behavior in electric fields. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| Electrostatic Potential Map | Visually represents the electron-rich (negative) and electron-poor (positive) regions of the molecule, highlighting sites for electrostatic interactions like hydrogen bonding. |

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, often referred to as Quantitative Structure-Property Relationship (QSPR) modeling, seeks to find a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. researchgate.net These models use calculated molecular descriptors to predict properties that might otherwise be difficult or time-consuming to measure experimentally.

For this compound, an SPR model could be developed to predict properties like its critical micelle concentration (CMC), surface tension reduction efficiency, or wetting ability. The model would be built using a dataset of related surfactants and a variety of molecular descriptors. mdpi.com

Key descriptors for this molecule would include:

Topological descriptors: Related to molecular size and branching (e.g., number of atoms, molecular weight).

Geometrical descriptors: Describing the 3D shape of the molecule (e.g., molecular surface area, volume, aspect ratio). mdpi.com

Quantum-chemical descriptors: Derived from DFT calculations (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). mdpi.com

The presence of the hydroxyethyl group would be captured by descriptors related to the count of hydrogen bond donors and the partial charge on the hydroxyl oxygen and hydrogen atoms. By correlating these descriptors with experimental data, a predictive model can be generated to estimate the properties of new, unsynthesized surfactant structures, thereby guiding the design of molecules with enhanced performance. mdpi.com

| Descriptor Category | Example Descriptor | Predicted Property |

|---|---|---|

| Topological | Number of carbons in the alkyl chain | Critical Micelle Concentration (CMC), Hydrophobicity |

| Quantum-Chemical | Partial charge on quaternary nitrogen | Interaction with anionic species, Counterion binding |

| Constitutional | Number of hydroxyl groups | Hydration, Hydrogen bonding capacity, Solubility |

| Geometrical | Molecular Surface Area | Surface tension, Adsorption behavior |

Prediction of Physicochemical Parameters (e.g., CMC, log P)

Quantitative Structure-Property Relationship (QSPR) models are a common computational approach to predict the physicochemical properties of molecules, including the critical micelle concentration (CMC) and the logarithm of the partition coefficient (log P). These models establish a mathematical relationship between the molecular structure of a compound and its properties.

For a surfactant like this compound, a QSPR study would involve calculating a set of molecular descriptors that numerically represent its structural features. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. By correlating these descriptors with experimentally determined CMC or log P values for a series of related surfactants, a predictive model can be built.

Table 1: Illustrative Predicted Physicochemical Parameters for Cationic Surfactants

The following table is an illustrative example of how predicted data for this compound would be presented if a specific QSPR model were available. The values are hypothetical and based on general trends observed for similar long-chain quaternary ammonium surfactants.

| Parameter | Predicted Value (Illustrative) | Method of Prediction (Example) |

| Critical Micelle Concentration (CMC) | 0.5 - 1.0 mM | QSPR / Group Contribution Method |

| Log P (Octanol-Water) | 3.5 - 4.5 | Atom-based Log P Calculation |

Note: These values are not based on actual computational studies of this compound and are for illustrative purposes only.

Modeling of Molecular Interactions with Model Systems

Molecular dynamics (MD) simulations are a key technique for modeling the interactions of surfactant molecules with various systems, such as cell membranes or interfaces. These simulations can provide detailed insights into the dynamic behavior of this compound at an atomic level.

In a typical MD simulation, a model system would be constructed, for example, a lipid bilayer representing a cell membrane, solvated in water, with molecules of the surfactant introduced into the system. The interactions between all atoms are calculated using a force field, and the trajectories of the molecules are simulated over time.

Research on similar quaternary ammonium surfactants has shown that the length of the alkyl chain and the nature of the headgroup are critical in determining how these molecules interact with lipid bilayers. For instance, surfactants with shorter alkyl chains may insert themselves into the membrane as monomers, whereas those with longer chains, like the hexadecyl group, tend to aggregate at the membrane surface before causing disruption. The presence of the hydroxyethyl group in this compound would be expected to influence its hydrogen bonding capabilities with the phosphate (B84403) groups of lipids.

Table 2: Key Molecular Interactions Investigated via Modeling for Similar Surfactants

This table outlines the types of interactions and findings that would be sought in a molecular modeling study of this compound with a model membrane.

| Interaction Type | Model System Component | Potential Research Findings from Modeling |

| Electrostatic Interactions | Lipid Headgroups | Attraction between the positively charged quaternary ammonium group and the negatively charged phosphate groups of the lipids. |

| Hydrophobic Interactions | Lipid Tails | Insertion of the hexadecyl tail into the hydrophobic core of the bilayer, leading to membrane fluidization or disruption. |

| Hydrogen Bonding | Lipid Headgroups/Water | The hydroxyl group of the surfactant forming hydrogen bonds with the ester and phosphate groups of the lipids, as well as with water molecules. |

| van der Waals Interactions | All components | General attractive and repulsive forces that influence the overall packing and organization of the surfactant molecules within the system. |

Note: The findings are generalized from studies on other cationic surfactants and represent the focus of a potential modeling study on this compound.

**environmental Fate and Degradation Mechanisms of Hexadecyl 2 Hydroxyethyl Dimethylazanium Bromide**

Biodegradation Mechanisms and Rates in In Vitro Systems

Biodegradation is a primary mechanism for the removal of QACs from the environment. The rate and extent of this process are dependent on the chemical structure of the QAC, the presence of adapted microbial communities, and environmental conditions.

The biodegradation of QACs is often carried out by specific microbial communities that have adapted to utilize these compounds as a source of carbon and nitrogen. While direct studies on Hexadecyl(2-hydroxyethyl)dimethylazanium bromide are scarce, research on other QACs has frequently identified bacteria of the genus Pseudomonas as key degraders. For instance, strains of Pseudomonas have been shown to be resistant to and capable of degrading various QACs, including those with long alkyl chains. The adaptation of microbial consortia in environments such as wastewater treatment plants and sediments is crucial for the efficient breakdown of these compounds. The presence of a hydroxyethyl (B10761427) group in the head of the target molecule may influence its bioavailability and the specific enzymatic pathways involved in its degradation.

The initial step in the biodegradation of many QACs involves the cleavage of the C-N bond, either through N-dealkylation or Hoffmann degradation. For long-chain QACs, such as those with a hexadecyl group, the degradation pathway often commences with the enzymatic oxidation of the alkyl chain. Studies on the biodegradation of the structurally similar compound cetyltrimethylammonium bromide (CTAB) have identified several key metabolites. It is plausible that this compound follows a similar degradation pathway.

A proposed initial step is the hydroxylation of the terminal methyl group of the hexadecyl chain (ω-oxidation), followed by successive oxidations to a carboxylic acid. Subsequent β-oxidation of the resulting fatty acid would then proceed, shortening the alkyl chain. The polar head group, (2-hydroxyethyl)dimethylamine, would be released and likely further degraded. Based on analogy with CTAB, potential intermediate metabolites could include palmitic acid and trimethylamine (B31210) N-oxide. nih.gov

Table 1: Potential Biodegradation Metabolites of this compound (based on analogy with similar QACs)

| Potential Metabolite | Chemical Formula | Role in Degradation Pathway |

| Hexadecanoic acid (Palmitic acid) | C₁₆H₃₂O₂ | Product of alkyl chain oxidation |

| (2-hydroxyethyl)dimethylamine | C₄H₁₁NO | Released polar head group |

| Trimethylamine N-oxide | C₃H₉NO | Potential further degradation product of the head group |

Note: This table is illustrative and based on the degradation of structurally similar compounds. Specific metabolite identification for this compound requires dedicated studies.

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Quaternary ammonium (B1175870) compounds are generally stable to hydrolysis under neutral and acidic conditions due to the strong covalent bonds between the nitrogen atom and the alkyl groups. Under strongly alkaline conditions, degradation via Hoffmann elimination can occur, particularly if there is a hydrogen atom on a carbon atom beta to the nitrogen. However, in typical environmental aqueous systems (pH 5-9), hydrolysis is not expected to be a significant degradation pathway for this compound.

Sorption, Leaching, and Environmental Transport Studies In Vitro/In Silico

The cationic nature of this compound dictates its behavior in the environment, particularly its tendency to interact with negatively charged surfaces.

Sorption to soil, sediment, and sludge is a major process affecting the environmental distribution of QACs. The positively charged head group strongly adsorbs to negatively charged components of these matrices, such as clay minerals and organic matter. This strong sorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability. The long hexadecyl chain further contributes to the sorption potential through hydrophobic interactions.

Due to this strong sorption, the leaching potential of this compound through the soil profile and into groundwater is expected to be low. The majority of the compound released into the environment is likely to be associated with particulate matter in aquatic systems or retained in the upper layers of soil.

Quantitative data on the sorption coefficients (Kd or Koc) for this compound are not available in the reviewed literature. However, for similar long-chain QACs, high sorption coefficients are generally reported, indicating strong binding and low mobility. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, could potentially be used to estimate these parameters, but would require validation with experimental data.

Table 2: Expected Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Partitioning Behavior | Rationale |

| Water | Low concentration in the aqueous phase | Strong sorption to suspended solids and sediment. |

| Soil/Sediment | High concentration | Strong electrostatic and hydrophobic interactions with soil/sediment components. |

| Air | Negligible | Low vapor pressure due to its ionic nature. |

Note: This table represents a qualitative assessment based on the known properties of cationic surfactants.

Adsorption to Soil and Sediment Components

This compound is expected to exhibit strong adsorption to soil and sediment particles. This high sorption potential is a characteristic feature of long-chain QACs and is driven by a combination of electrostatic and hydrophobic interactions. The permanently positively charged nitrogen headgroup readily interacts with negatively charged surfaces of clay minerals (such as kaolinite (B1170537) and bentonite) and organic matter, which are abundant in soil and sediment. nih.govscielo.org.mx The long hexadecyl (C16) alkyl chain further contributes to this process through hydrophobic interactions with the organic carbon fraction of soil and sediment. acs.org

Research on structurally similar C16 quaternary ammonium compounds, such as Cetyltrimethylammonium Bromide (CTAB), demonstrates significant sorption to soil components. For instance, studies have shown that kaolinite clay has a high sorption capacity for CTAB. nih.govresearchgate.net The sorption of cationic surfactants like hexadecyltrimethylammonium bromide (HDTMA) to estuarine sediment has been observed to be considerably greater and more nonlinear compared to anionic surfactants, indicating strong binding. acs.org This strong adsorption is a critical factor in reducing the concentration of the compound in the aqueous phase, thereby limiting its mobility.

Table 1: Adsorption Characteristics of Structurally Similar C16 Quaternary Ammonium Compounds

This table presents data for Cetyltrimethylammonium Bromide (CTAB), a close structural analog of this compound, to illustrate the expected adsorption behavior.

| Adsorbent Material | Surfactant | Key Findings |

| Kaolinite Clay | CTAB | High sorption capacity observed. nih.govresearchgate.net |

| Bentonite | CTAB | Effective adsorption leading to flocculation. scielo.org.mx |

| Estuarine Sediment | HDTMA | Sorption was considerably greater and more nonlinear than for anionic surfactants, indicating strong binding. acs.org |

| Palygorskite Clay | CTAB | Adsorption was found to be of a chemical nature, exothermic, and spontaneous. geoscienceworld.org |

Mobility and Distribution in Environmental Compartments